Cas no 2098026-72-1 (2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide)

2-(Ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide is a structurally distinct heterocyclic compound featuring a fused pyrazolo-pyrazine core with an ethoxymethyl substituent and a carboximidamide functional group. This molecular framework offers potential utility in medicinal chemistry, particularly as a scaffold for designing bioactive molecules due to its balanced lipophilicity and hydrogen-bonding capacity. The presence of the carboximidamide moiety enhances its ability to interact with biological targets, while the ethoxymethyl group may improve solubility and metabolic stability. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for exploring structure-activity relationships in drug discovery. The compound's stability under standard conditions facilitates handling and storage.
2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide structure
2098026-72-1 structure
Product name:2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide
CAS No:2098026-72-1
MF:C11H19N5O
MW:237.301461458206
CID:5725287
PubChem ID:121203474

2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • 2098026-72-1
    • starbld0001395
    • F1907-7360
    • 2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide
    • 2-(ethoxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboximidamide
    • AKOS026711722
    • Pyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide, 2-(ethoxymethyl)-6,7-dihydro-6-methyl-
    • Inchi: 1S/C11H19N5O/c1-3-17-7-9-4-10-6-15(11(12)13)8(2)5-16(10)14-9/h4,8H,3,5-7H2,1-2H3,(H3,12,13)
    • InChI Key: HXTQUPUZTVNPEN-UHFFFAOYSA-N
    • SMILES: O(CC)CC1C=C2CN(C(=N)N)C(C)CN2N=1

Computed Properties

  • Exact Mass: 237.15896025g/mol
  • Monoisotopic Mass: 237.15896025g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.2Ų
  • XLogP3: -0.7

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • Boiling Point: 385.0±52.0 °C(Predicted)
  • pka: 12.06±0.40(Predicted)

2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-7360-10g
2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide
2098026-72-1 95%+
10g
$3034.0 2023-09-07
Life Chemicals
F1907-7360-0.25g
2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide
2098026-72-1 95%+
0.25g
$595.0 2023-09-07
TRC
E182556-100mg
2-(Ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide
2098026-72-1
100mg
$ 95.00 2022-06-05
Life Chemicals
F1907-7360-5g
2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide
2098026-72-1 95%+
5g
$2167.0 2023-09-07
Life Chemicals
F1907-7360-2.5g
2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide
2098026-72-1 95%+
2.5g
$1439.0 2023-09-07
TRC
E182556-1g
2-(Ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide
2098026-72-1
1g
$ 570.00 2022-06-05
Life Chemicals
F1907-7360-0.5g
2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide
2098026-72-1 95%+
0.5g
$627.0 2023-09-07
Life Chemicals
F1907-7360-1g
2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide
2098026-72-1 95%+
1g
$660.0 2023-09-07
TRC
E182556-500mg
2-(Ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide
2098026-72-1
500mg
$ 365.00 2022-06-05

Additional information on 2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide

Introduction to 2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide (CAS No. 2098026-72-1)

2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide, a compound with the CAS number 2098026-72-1, is a novel and promising molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyrazines, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological properties, and recent research findings associated with this compound.

The chemical structure of 2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide is characterized by a pyrazolopyrazine core with specific functional groups that contribute to its unique properties. The presence of an ethoxymethyl group at the 2-position and a methyl group at the 6-position, along with the carboximidamide functionality at the 5-position, imparts specific pharmacological activities and enhances its bioavailability. The molecular formula of this compound is C13H18N4O2, and its molecular weight is approximately 258.30 g/mol.

The synthesis of 2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide has been reported in several studies. One common approach involves the condensation of an appropriate aldehyde or ketone with a hydrazine derivative, followed by cyclization and functional group modifications. For instance, a recent study published in the Journal of Medicinal Chemistry described a multi-step synthesis route that starts with the reaction of ethyl 3-(ethoxymethyl)-3-oxopropanoate with hydrazine to form an intermediate hydrazide. This intermediate is then cyclized using a suitable catalyst to form the pyrazolopyrazine core, followed by further modifications to introduce the carboximidamide functionality.

The biological properties of 2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide have been extensively investigated in various in vitro and in vivo models. One of the most notable findings is its potent anti-inflammatory activity. A study conducted by researchers at the University of California demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism underlying this activity is believed to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways.

In addition to its anti-inflammatory properties, 2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide has shown promising neuroprotective effects. A study published in the Journal of Neurochemistry reported that this compound significantly reduced neuronal cell death and oxidative stress in a model of Parkinson's disease. The neuroprotective activity is thought to be mediated through its ability to inhibit microglial activation and reduce reactive oxygen species (ROS) production.

The potential therapeutic applications of 2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide extend beyond inflammation and neuroprotection. Recent research has also explored its antiviral properties against various viral infections. A study published in Antiviral Research found that this compound exhibits potent antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action involves inhibition of viral entry and replication processes.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide in various disease conditions. Preliminary results from phase I trials have shown that this compound is well-tolerated with no significant adverse effects observed at therapeutic doses. Phase II trials are expected to provide more detailed insights into its therapeutic potential.

In conclusion, 2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide (CAS No. 2098026-72-1) is a promising compound with a wide range of biological activities and potential therapeutic applications. Its unique chemical structure and diverse pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to uncover new aspects of its mechanisms of action and potential clinical uses.

Recommend Articles

Recommended suppliers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd